Dimethyl 4-acetamidophthalate
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Overview
Description
Dimethyl 4-acetamidophthalate is a compound with the CAS Number: 51832-56-5 and a molecular weight of 251.24 . It is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is dimethyl 4-(acetylamino)phthalate . The Inchi Code for this compound is 1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 251.24 . The IUPAC name for this compound is dimethyl 4-(acetylamino)phthalate . The Inchi Code for this compound is 1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) .Scientific Research Applications
Photodynamic Therapy Applications
Photodynamic Activity of Phthalocyanines A 2020 study by Gorduk explores the photodynamic therapy (PDT) applications of phthalocyanines, a class of compounds related to Dimethyl 4-acetamidophthalate. These novel compounds were characterized for their photophysical, photochemical, and aggregation properties, showing promise as photosensitizers in PDT. They exhibit good solubility in various organic solvents and can be useful in PDT studies for their singlet oxygen, photodegradation, fluorescence, and aggregation properties (Gorduk, 2020).
Environmental Applications
Degradation of Dimethyl Phthalate Esters Luo et al. (2009) investigated the degradability of dimethyl phthalate esters (DMPEs) by a Fusarium species in mangrove sediment. The study suggests the potential for microbial mineralization of phthalates like this compound in the environment, contributing to a better understanding of the environmental fate of such chemicals (Luo et al., 2009).
Chemical Synthesis and Characterization
Synthesis of Metallophthalocyanines Ağırtaş and İzgi (2009) reported on the synthesis and characterization of new metallophthalocyanines, which are closely related to this compound. These compounds show increased solubility compared to unsubstituted phthalocyanines and were characterized using various analytical techniques (Ağırtaş & İzgi, 2009).
Toxicology and Safety Studies
Toxicity and Interaction with Biological Molecules Wang, Zhang, and Wang (2015) explored the potential toxicity of Dimethyl phthalate (DMP) by examining its interaction with trypsin in vitro. The study provides insights into the toxicological effects of DMP, showing how it can bind with and inhibit the activity of trypsin, a crucial enzyme in the human body (Wang, Zhang, & Wang, 2015).
Analytical Chemistry Applications
Detection of Dimethyl Phthalate in Water Samples Zhang et al. (2011) developed an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for detecting Dimethyl phthalate (DMP) in environmental water samples. This sensitive and specific method demonstrates the utility of ELISA for environmental monitoring of phthalates like this compound (Zhang et al., 2011).
Mechanism of Action
Target of Action
Dimethyl 4-acetamidophthalate, like other phthalates, is known to interact with various neural structures involved in controlling brain functions . It is believed to interfere with the development and function of the limbic system, basal ganglia, and cerebral cortex . These structures play a crucial role in various neurological processes, and their disruption can lead to neurological disorders .
Mode of Action
Phthalates, including this compound, are endocrine-disrupting chemicals (EDCs) that can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
The biodegradation of this compound is initiated with two hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . The degradation of this compound is believed to involve a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Pharmacokinetics
It is known that phthalates are generally insoluble and exist in three primary states in aquatic environments: adsorbed onto suspended particulates, dissolved in water, and settled in sediments .
Result of Action
The result of this compound’s action is the disruption of physiological processes in both animals and humans, even at low environmental concentrations . This disruption can lead to various health risks, such as endocrine disorders and reproductive health issues .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings . Furthermore, the presence of other contaminants in the environment can also affect the degradation and action of this compound .
Properties
IUPAC Name |
dimethyl 4-acetamidobenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKFTOOAAIVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334274 |
Source
|
Record name | Dimethyl 4-acetamidophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51832-56-5 |
Source
|
Record name | Dimethyl 4-acetamidophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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